molecular formula C13H13NO B1372141 2-(Benzyloxy)-5-methylpyridine CAS No. 92028-39-2

2-(Benzyloxy)-5-methylpyridine

Cat. No.: B1372141
CAS No.: 92028-39-2
M. Wt: 199.25 g/mol
InChI Key: WSNVIUZAXLTSLK-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-5-methylpyridine” is an organic compound . It is used as a reagent in the synthesis of benzyl ethers and esters .


Synthesis Analysis

The synthesis of “this compound” involves N-methylation of 2-benzyloxypyridine which delivers the active reagent in situ . It has been used in the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H11NO . The average mass is 185.222 Da and the monoisotopic mass is 185.084061 Da .


Chemical Reactions Analysis

“this compound” is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . It is used in the synthesis of benzyl ethers from alcohols .

Scientific Research Applications

  • Chemical Synthesis and Organic Reactions :

    • 2-Benzyloxy-1-methylpyridinium triflate is a stable organic salt used for converting alcohols into benzyl ethers upon warming, demonstrating good to excellent yield in the benzylation of a wide range of alcohols (Poon & Dudley, 2006).
    • It's also used in a revised benzyl transfer protocol for the synthesis of benzyl ethers and esters, providing a mild, convenient, and effective method for chemical synthesis (López & Dudley, 2008).
  • Pharmaceutical Research and Drug Development :

    • 2-(Benzyloxy)-5-methylpyridine derivatives have been studied for their potential in inhibiting the growth and metabolism of murine leukemia L1210 cells, indicating their significance in cancer research (Hunston et al., 1984).
    • Such compounds have also been investigated for their role in the treatment of puerperal infection, showcasing their application in antibacterial and antiviral research (Yang et al., 2021).
  • Material Science and Catalysis :

    • The use of this compound derivatives in the synthesis of coordination polymers suggests potential applications in materials science, particularly in developing new materials with specific photocatalytic properties (Yang et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, “2-Benzyloxybenzoic acid”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

“2-(Benzyloxy)-5-methylpyridine” is emerging as a new reagent for the synthesis of benzyl ethers and esters . Its potential applications in various fields of organic synthesis could be explored further.

Properties

IUPAC Name

5-methyl-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-7-8-13(14-9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNVIUZAXLTSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672920
Record name 2-(Benzyloxy)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92028-39-2
Record name 2-(Benzyloxy)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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